
1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine involves specific chemical reactions and conditions. The preparation methods typically include:
Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins.
Determination of Inclusion Formation Constant: This step involves determining the inclusion formation constant, which is crucial for understanding the stability and formation of the inclusion complex.
Analytical Techniques: Various analytical techniques are used to evidence host inclusion, such as spectroscopy and chromatography.
Industrial Production Methods
The industrial production of this compound may involve large-scale synthesis using the methods mentioned above. The production process is optimized to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The specific molecular targets and pathways involved depend on the particular application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine include:
Cyclodextrins: These compounds share similar inclusion complex formation properties.
Other Host-Guest Complexes: Compounds that form host-guest complexes with cyclodextrins or other molecules.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which allow it to form stable inclusion complexes with cyclodextrins. This property makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N5/c1-7-5-8(2)21-13(20-7)23-12(19)22-11-6-9(14(16,17)18)3-4-10(11)15/h3-6H,1-2H3,(H3,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZZAJFIUMYPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
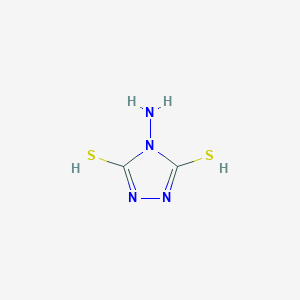
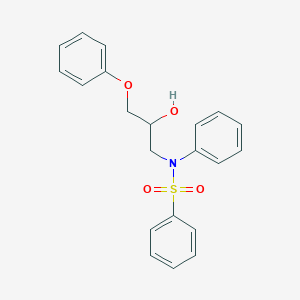
![2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethyl-1H-pyrimidin-4-one](/img/structure/B7772675.png)
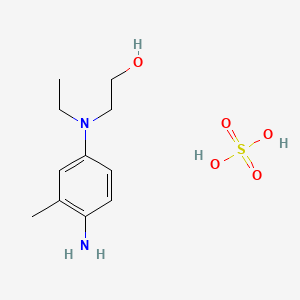
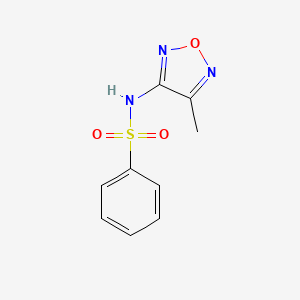
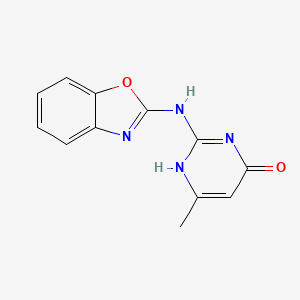
![N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]acetamide](/img/structure/B7772715.png)
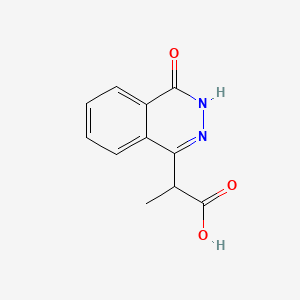
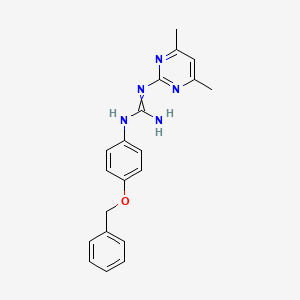
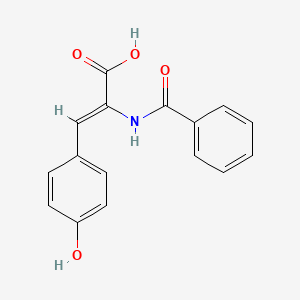
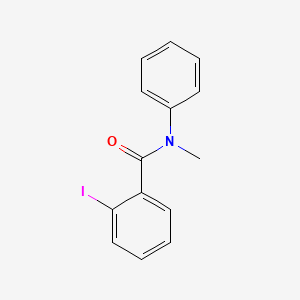

![N-[[3-oxo-3-[2-(N-phenyl-C-sulfanylcarbonimidoyl)hydrazinyl]propanoyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B7772761.png)

